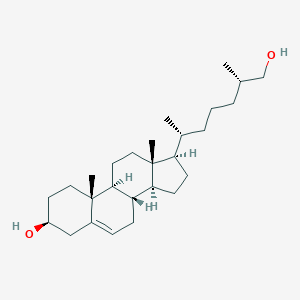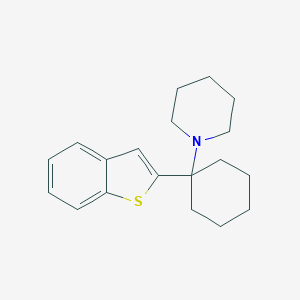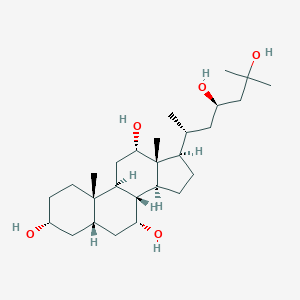
Bromoacetato de isobutilo
Descripción general
Descripción
Isobutyl bromoacetate is an organic compound with the molecular formula C6H11BrO2. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. The compound is known for its role as an alkylating agent, which makes it valuable in various chemical reactions and industrial applications .
Aplicaciones Científicas De Investigación
Isobutyl bromoacetate is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Polymer Chemistry: It is employed in the preparation of functionalized polymers and copolymers for advanced material applications
Mecanismo De Acción
Target of Action
It is known to be a common alkylating agent , which suggests that it may interact with various biological molecules, such as proteins and nucleic acids, by transferring its alkyl group.
Mode of Action
Isobutyl bromoacetate, as an alkylating agent, can donate an alkyl group to its target molecules. This alkylation can lead to changes in the target molecule’s structure and function, potentially altering its activity or interactions with other molecules .
Biochemical Pathways
For instance, alkylation of DNA can lead to mutations, while alkylation of proteins can affect their function .
Result of Action
The molecular and cellular effects of isobutyl bromoacetate’s action would depend on the specific targets it interacts with. As an alkylating agent, it could potentially cause a wide range of effects, from altering protein function to causing DNA damage .
Análisis Bioquímico
Cellular Effects
Bromoacetyl groups, which are part of the Isobutyl bromoacetate structure, have been shown to have antibacterial properties when introduced into cellulose diacetate .
Molecular Mechanism
It is known to be involved in the synthesis of cephalosporins
Metabolic Pathways
Isobutyl bromoacetate is involved in the synthesis of cephalosporins
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isobutyl bromoacetate can be synthesized through the esterification of bromoacetic acid with isobutanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of isobutyl bromoacetate involves the continuous addition of bromoacetic acid to a mixture of isobutanol and a catalytic amount of sulfuric acid. The reaction mixture is heated to maintain a steady reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting ester is then purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions: Isobutyl bromoacetate primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. These reactions include:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Ester Hydrolysis: In the presence of water and a base or acid catalyst, isobutyl bromoacetate can hydrolyze to form bromoacetic acid and isobutanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with sodium azide yields isobutyl azidoacetate.
Ester Hydrolysis: The major products are bromoacetic acid and isobutanol.
Comparación Con Compuestos Similares
Ethyl bromoacetate: Similar to isobutyl bromoacetate but with an ethyl group instead of an isobutyl group. It is also used as an alkylating agent in organic synthesis.
Methyl bromoacetate: Contains a methyl group and is used in similar applications as isobutyl bromoacetate.
tert-Butyl bromoacetate: Features a tert-butyl group and is used in the synthesis of various organic compounds
Uniqueness: Isobutyl bromoacetate is unique due to its specific reactivity profile and the steric effects imparted by the isobutyl group. These properties make it particularly useful in the synthesis of sterically hindered molecules and in reactions where selective alkylation is required .
Propiedades
IUPAC Name |
2-methylpropyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-5(2)4-9-6(8)3-7/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUQDZFAJUNYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334774 | |
| Record name | Isobutyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59956-48-8 | |
| Record name | Isobutyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpropyl 2-bromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)
![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)
